3-bromo-2-methoxypyridine-4-carboxylic acid
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Overview
Description
3-bromo-2-methoxypyridine-4-carboxylic acid: is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by a bromine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-methoxypyridine-4-carboxylic acid typically involves the bromination of 2-methoxyisonicotinic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as:
- Dissolving 2-methoxyisonicotinic acid in a suitable solvent.
- Adding a brominating agent, such as bromine or N-bromosuccinimide.
- Controlling the reaction temperature and time to achieve selective bromination.
- Purifying the product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-2-methoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-bromo-2-methoxypyridine-4-carboxylic acid is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through various coupling reactions.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used in the synthesis of molecules with antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-bromo-2-methoxypyridine-4-carboxylic acid and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the structure of the derivative and the biological context.
Comparison with Similar Compounds
2-Methoxyisonicotinic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromoisonicotinic acid: Lacks the methoxy group, which can influence its solubility and reactivity.
3-Bromo-4-methoxyisonicotinic acid:
Uniqueness: 3-bromo-2-methoxypyridine-4-carboxylic acid is unique due to the presence of both bromine and methoxy substituents at specific positions on the pyridine ring
Properties
IUPAC Name |
3-bromo-2-methoxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHJNBQZVJWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-89-8 |
Source
|
Record name | 3-bromo-2-methoxypyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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